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Palo Alto, CA — Preclinical research highlights the potential of VIP236, a novel small molecule-
drug conjugate (SMDC), to circumvent common mechanisms of chemotherapy resistance,
offering a promising new therapeutic avenue for patients with advanced solid tumors. Studies
demonstrate that the unique design of VIP236, particularly its optimized camptothecin (CPT)
payload, VIP126, allows it to effectively target and eliminate cancer cells that have developed
resistance to other treatments, such as irinotecan.

The core of VIP236's efficacy against resistant cancers lies in its ability to bypass the ATP-
binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and breast cancer
resistance protein (BCRP), which are cellular pumps that actively expel chemotherapy drugs
from cancer cells, rendering them ineffective. The payload of VIP236, VIP126, has been
specifically engineered to be a poor substrate for these efflux pumps. This characteristic allows
VIP126 to accumulate within cancer cells at therapeutic concentrations, leading to cell death
where other drugs would be expelled.
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Overcoming Transporter-Mediated Resistance: A
Head-to-Head Comparison

A key challenge in cancer therapy is the development of resistance to drugs like irinotecan,
whose active metabolite is SN38. This resistance is often mediated by the overexpression of
efflux pumps. In vitro studies directly comparing VIP126 to SN38 have provided compelling
evidence of VIP236's potential to overcome this hurdle.

These studies reveal that VIP126 has significantly higher cell permeability and a much lower
efflux ratio compared to SN38. This indicates that VIP126 can more easily enter cancer cells
and is less likely to be removed by efflux pumps, a critical advantage in treating resistant

tumors.
Permeability (Papp A - B) Efflux Ratio (Papp B—- A/
Compound
[10-€ cmlis] Papp A-B)
VIP126 20.1 0.9
SN38 1.0 11.2

Preclinical Efficacy in Resistant Tumor Models

The superior ability of VIP236 to remain within cancer cells translates to potent and durable
antitumor activity in various preclinical models, including those known to be resistant to
standard chemotherapies. In patient-derived xenograft (PDX) models of non-small cell lung
cancer (NSCLC), colon cancer, and renal cancer, VIP236 has demonstrated significant and
long-lasting tumor regression.[1]

Furthermore, in a triple-negative breast cancer (TNBC) xenograft model (MX-1), VIP236 was
compared directly with irinotecan and doxorubicin. The results showed superior tumor growth
inhibition by VIP236.
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Treatment Group Dosing Schedule Tumor Growth Inhibition
23, 36, or 40 mg/kg, 3 days Dose-dependent tumor
VIP236
on/4 days off, i.v. regression
) 15 mg/kg, 4 days on/3 days Moderate tumor growth
Irinotecan
off, i.v. inhibition
o 10 mg/kg, once every 14 days o o
Doxorubicin Limited tumor growth inhibition

X 2, i.V.

Mechanism of Action and Therapeutic Strategy

VIP236 is a first-in-class SMDC designed for targeted delivery of its cytotoxic payload to the
tumor microenvironment. It consists of a small molecule that binds to avB3 integrin, a protein
highly expressed on the surface of many solid tumors and tumor-associated blood vessels.
This targeting mechanism allows VIP236 to accumulate preferentially at the tumor site,
minimizing systemic exposure and associated side effects.

Once localized, a linker connecting the targeting molecule to the payload is cleaved by
neutrophil elastase, an enzyme abundant in the tumor microenvironment. This cleavage
releases the active payload, VIP126, a potent Topoisomerase | inhibitor. VIP126 then enters
the cancer cells and induces DNA damage, leading to apoptosis.
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Figure 1. Mechanism of action of VIP236.
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Experimental Protocols

In Vitro Efflux Assay: The permeability and efflux of VIP126 and SN38 were assessed using
Caco-2 cells and human P-gp-expressing LLC-PK1 cells. The apparent permeability coefficient
(Papp) was determined in both the apical-to-basolateral (A — B) and basolateral-to-apical

(B— A) directions. The efflux ratio was calculated as the ratio of Papp (B - A) to Papp (A- B).
An efflux ratio greater than 2 is indicative of active efflux.

In Vivo Xenograft Studies: Female NMRI nu/nu mice were implanted with tumor cells (e.g., MX-
1 for TNBC). When tumors reached a predetermined size, mice were randomized into
treatment groups. VIP236 and comparator agents were administered intravenously according
to the specified dosing schedules. Tumor volume and body weight were measured regularly to
assess efficacy and tolerability.
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Figure 2. In vivo xenograft study workflow.

Conclusion

The preclinical data on VIP236 strongly suggest that its unique design, particularly the
properties of its payload VIP126, may allow it to overcome clinically relevant mechanisms of
chemotherapy resistance. By evading efflux pump-mediated resistance, VIP236 has the
potential to be an effective treatment for patients who have relapsed or are refractory to
standard-of-care chemotherapies. These promising findings warrant further clinical
investigation of VIP236 in patients with advanced solid tumors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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